(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide
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Overview
Description
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the core structure: This involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-hydroxybenzaldehyde under basic conditions to form the intermediate compound.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 4-fluorobenzylamine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Bis(2-ethylhexyl) terephthalate: Another plasticizer with similar applications.
Uniqueness
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF2NO2/c24-21-2-1-3-22(26)20(21)15-29-19-11-6-16(7-12-19)8-13-23(28)27-14-17-4-9-18(25)10-5-17/h1-13H,14-15H2,(H,27,28)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBAUMMXVFSJRP-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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